(4-Carbamoyl-3-methoxyphenyl)boronic acid
Description
(4-Carbamoyl-3-methoxyphenyl)boronic acid is an aromatic organoboron compound featuring a phenyl ring substituted with a carbamoyl (-CONH2) group at the para position (C4) and a methoxy (-OCH3) group at the meta position (C3). The boronic acid (-B(OH)2) moiety at the ortho position (C1) enables dynamic covalent interactions with diols, amines, or hydroxyl groups, making it relevant in medicinal chemistry, sensing, and materials science. Its structural features influence key properties such as pKa, solubility, and binding affinity, which are critical for biological activity and material applications .
Properties
Molecular Formula |
C8H10BNO4 |
|---|---|
Molecular Weight |
194.98 g/mol |
IUPAC Name |
(4-carbamoyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,12-13H,1H3,(H2,10,11) |
InChI Key |
HKOXKQCSGGJUIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-carbamoyl-3-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of (4-Carbamoyl-3-methoxyphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Carbamoyl-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Reduction: Lithium aluminum hydride, diethyl ether, or tetrahydrofuran (THF).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-Carbamoyl-3-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective enzyme inhibitors. The compound’s carbamoyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and pKa
The electronic and steric effects of substituents significantly modulate boronic acid reactivity. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
*Predicted based on substituent electron-withdrawing effects. Carbamoyl (-CONH2) is less electron-withdrawing than cyano (-CN), leading to a slightly higher pKa than cyano-substituted analogs .
Table 2: Antiproliferative and Enzymatic Inhibition Profiles
Key Insights :
- Anticancer Activity : Phenanthrenyl and naphthyl boronic acids exhibit sub-micromolar IC50 values in breast cancer models, but precipitation issues limit their utility . The carbamoyl group in the target compound may improve solubility and reduce aggregation.
- Enzyme Inhibition : Carbamoyl and methoxy groups could position (4-Carbamoyl-3-methoxyphenyl)boronic acid as a HDAC or protease inhibitor, similar to FL-166 and triazole-substituted analogs .
Table 3: Functional Material Performance
Biological Activity
(4-Carbamoyl-3-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a boronic acid group attached to a phenyl ring, which is further substituted with both a carbamoyl group and a methoxy group. This configuration enhances its reactivity and broadens its application scope compared to similar compounds.
Enzyme Inhibition
Research indicates that (4-Carbamoyl-3-methoxyphenyl)boronic acid exhibits significant enzyme inhibition properties. The boronic acid moiety allows the compound to form reversible covalent bonds with diols and other nucleophiles, making it a candidate for designing enzyme inhibitors. The carbamoyl group facilitates hydrogen bonding, which increases binding affinity and specificity towards biological targets.
Key Findings:
- Enzyme Targets: The compound can interact with various enzymes through its boronic acid functionality, forming stable complexes via reversible covalent bonding.
- Inhibition Mechanism: The specific interactions depend on the structural features of both the compound and the target enzymes, highlighting its potential in therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how (4-Carbamoyl-3-methoxyphenyl)boronic acid stands out among related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-Methoxyphenyl)boronic acid | Lacks carbamoyl group | Less versatile in reactions |
| (3-Methoxyphenyl)boronic acid | Methoxy group in different position | Affects reactivity and applications |
| (4-Formylphenyl)boronic acid | Contains formyl group instead of carbamoyl | Different chemical properties and uses |
The combination of both carbamoyl and methoxy groups in (4-Carbamoyl-3-methoxyphenyl)boronic acid enhances its reactivity compared to these structurally similar compounds.
Case Studies and Research Findings
-
Antioxidant and Antibacterial Activities:
A study evaluated the biological activities of boron-based compounds, including derivatives of phenyl boronic acid. The findings indicated notable antioxidant properties, with IC50 values demonstrating strong free radical scavenging abilities. The compound also exhibited antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL . -
Enzyme Activity Assessment:
In vitro assessments showed that the compound had moderate acetylcholinesterase enzyme activity (IC50: 115.63 ± 1.16 µg/mL), high butyrylcholinesterase activity (IC50: 3.12 ± 0.04 µg/mL), and significant antiurease activity (IC50: 1.10 ± 0.06 µg/mL). These results indicate its potential as a therapeutic agent targeting various enzymatic pathways . -
Cytotoxicity Studies:
The compound demonstrated a high cytotoxic effect on cancer cell lines (MCF-7), with an IC50 of 18.76 ± 0.62 µg/mL, while exhibiting no toxic effects on healthy cell lines . This selectivity underscores its potential for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
